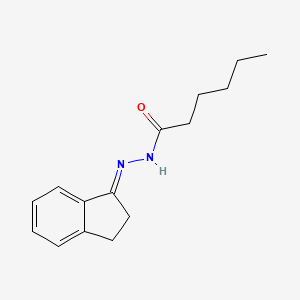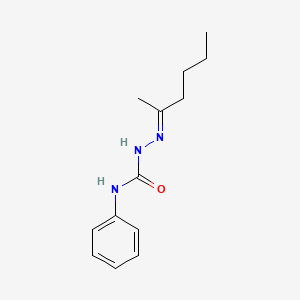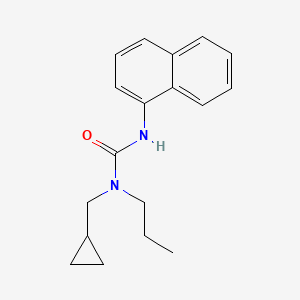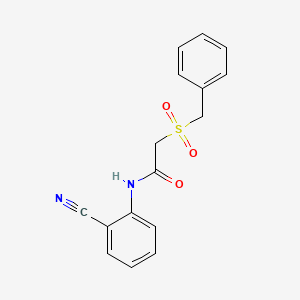![molecular formula C17H17N3O B5851628 N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)
N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide, commonly known as MBZP, is a benzimidazole derivative that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of MBZP is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This results in the arrest of the cell cycle and ultimately leads to cell death. MBZP has also been found to inhibit the activity of certain enzymes involved in viral replication and bacterial cell wall synthesis.
Biochemical and Physiological Effects
MBZP has been found to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. MBZP has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. MBZP has also been found to have antiviral and antimicrobial effects, which can be attributed to its ability to inhibit viral replication and bacterial cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MBZP in lab experiments is its low toxicity in normal cells, which makes it a potential candidate for cancer therapy. MBZP has also been found to exhibit potent antiviral and antimicrobial activity, making it a useful tool for studying viral and bacterial infections. However, one of the limitations of using MBZP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.
Zukünftige Richtungen
There are several future directions for research on MBZP. One area of research could focus on developing more efficient synthesis methods for MBZP. Another area of research could focus on studying the mechanism of action of MBZP in more detail, which could lead to the development of more effective cancer therapies. Further studies could also be conducted to explore the potential of MBZP as an antiviral and antimicrobial agent. Additionally, research could be conducted to develop more soluble forms of MBZP, which could improve its efficacy in certain assays.
Conclusion
MBZP is a benzimidazole derivative that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. MBZP has been found to exhibit anticancer, antiviral, and antimicrobial properties, and has low toxicity in normal cells. Future research could focus on developing more efficient synthesis methods, studying the mechanism of action in more detail, exploring the potential as an antiviral and antimicrobial agent, and improving solubility for certain assays.
Synthesemethoden
MBZP can be synthesized using various methods, including the reaction of 2-methylbenzimidazole with propanoyl chloride in the presence of a base such as pyridine. Another method involves the reaction of 2-methylbenzimidazole with 3-bromo-1-propanol in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to obtain MBZP.
Wissenschaftliche Forschungsanwendungen
MBZP has been studied for its potential therapeutic applications, including its anticancer, antiviral, and antimicrobial properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. MBZP has also been found to exhibit antiviral activity against herpes simplex virus type 1 and 2, and antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
N-[1-(2-methylphenyl)benzimidazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-17(21)19-13-8-9-16-14(10-13)18-11-20(16)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGYFAVEOJDSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)
![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)




hydrazone](/img/structure/B5851626.png)

![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
